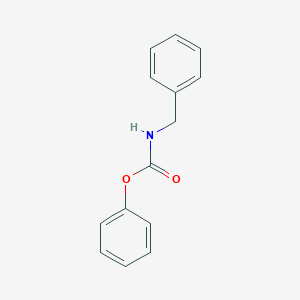

phenyl N-benzylcarbamate

Description

Properties

IUPAC Name |

phenyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFWNLKXAIQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944604 | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22003-17-4 | |

| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl N-benzylcarbamate chemical properties and reactivity

An In-depth Examination of the Chemical Properties, Reactivity, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

Abstract

Phenyl N-benzylcarbamate is a significant organic compound featuring a central carbamate functional group flanked by a phenyl and a benzyl substituent. This guide provides a detailed exploration of its core chemical properties, reactivity, and established experimental protocols. We delve into its synthesis, spectroscopic signature, and behavior under various reaction conditions, offering insights into its mechanistic pathways. This document is designed to serve as a technical resource for professionals in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required for its effective application and manipulation.

Introduction

Carbamates, esters of carbamic acid, are a cornerstone functional group in organic chemistry, renowned for their stability and diverse applications.[1] They are integral structural motifs in numerous pharmaceuticals, agrochemicals, and polymers, such as polyurethanes.[2] this compound serves as a valuable model compound and synthetic intermediate. Its structure combines the electronic and steric features of both aromatic and benzylic groups, influencing its reactivity and physical properties. Understanding these characteristics is paramount for its strategic use in complex molecular design and synthesis. This guide aims to consolidate the available technical information on this compound, providing a single, comprehensive resource for the scientific community.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are fundamental to its handling, characterization, and application in chemical synthesis.

2.1. Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | benzyl N-phenylcarbamate | PubChem[3] |

| CAS Number | 3422-02-4 | Hoffman Fine Chemicals[4] |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 227.26 g/mol | PubChem[3] |

| Appearance | Yellow to pale yellow solid | Hoffman Fine Chemicals[4] |

| Boiling Point | 325.2 °C at 760 mmHg | Hoffman Fine Chemicals[4] |

| Solubility | Soluble in organic solvents, moderately soluble in water.[5] | Wikipedia[5] |

2.2. Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group, and the N-H proton of the carbamate.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Distinct signals are expected for the carbonyl carbon of the carbamate, the aromatic carbons, and the methylene carbon.[6] A published ¹³C-NMR spectrum of a related compound, phenyl N-phenylcarbamate, shows the carbonyl carbon signal appearing around 153 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, characteristic absorption bands would include:

-

N-H stretching (around 3300 cm⁻¹)

-

C=O (carbonyl) stretching of the carbamate (around 1700-1730 cm⁻¹)

-

C-O stretching (around 1200-1250 cm⁻¹)

-

Aromatic C-H and C=C stretching.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular ion peak [M]⁺ would be expected at m/z = 227.[3][8]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the carbamate functional group. Carbamates exhibit a resonance structure that delocalizes the lone pair of electrons on the nitrogen atom, which influences their stability and reactivity.[1]

3.1. Hydrolysis

Carbamates can be hydrolyzed to their constituent alcohol, amine, and carbon dioxide under acidic or basic conditions. The stability of carbamates towards hydrolysis is generally greater than that of corresponding esters but less than that of amides. The specific conditions required for the hydrolysis of this compound would depend on the reaction temperature and the strength of the acid or base used.

3.2. Thermal Decomposition

3.3. Reactivity with Nucleophiles and Electrophiles

The carbamate group in this compound has both nucleophilic (the nitrogen atom) and electrophilic (the carbonyl carbon) centers.

-

Nucleophilic Attack: The carbonyl carbon is susceptible to attack by strong nucleophiles. This can lead to the cleavage of the carbamate linkage.

-

N-Alkylation/Acylation: The nitrogen atom, after deprotonation with a suitable base, can act as a nucleophile and react with electrophiles such as alkyl halides or acyl chlorides.

3.4. Use as a Protecting Group

The benzyl carbamate group (Cbz or Z) is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis.[11] While this compound itself is not the protecting group, its synthesis is analogous to the introduction of the Cbz group. The Cbz group is valued for its stability under a range of conditions and its selective removal by methods such as catalytic hydrogenation or with strong acids.

Synthesis of this compound

A common and efficient method for the synthesis of carbamates is the reaction of an amine with a chloroformate.[2]

4.1. General Reaction Mechanism

The synthesis of this compound typically involves the reaction of benzylamine with phenyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.[12]

Caption: General workflow for the synthesis of this compound.

4.2. Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a phenyl carbamate, adapted from a general procedure.[12]

Materials:

-

Benzylamine (1.0 equivalent)

-

Phenyl chloroformate (1.1 equivalents)[13]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Pyridine, Triethylamine) (1.2 equivalents)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equiv.) and the base (1.2 equiv.) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Add phenyl chloroformate (1.1 equiv.), dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Applications in Organic Synthesis

This compound and related compounds are valuable intermediates in various organic transformations.

-

Precursors to Other Carbamates: They can be used as starting materials for the synthesis of other carbamates through transesterification reactions.

-

Synthesis of Ureas: Reaction with amines can lead to the formation of substituted ureas.

-

Pharmaceutical and Agrochemical Synthesis: The carbamate moiety is present in many bioactive molecules, and this compound can serve as a building block in the synthesis of such compounds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[16]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[14][15] Keep the container tightly closed.[16]

-

First Aid Measures:

Conclusion

This compound is a versatile organic compound with well-defined chemical properties and reactivity. Its synthesis is straightforward, and it serves as a useful intermediate in various synthetic applications. This guide has provided a comprehensive overview of its key characteristics, from its physicochemical and spectroscopic data to its chemical behavior and synthetic methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

References

- Tarselli, M. A., & Woster, P. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9117–9146.

- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.

- The Royal Society of Chemistry. (n.d.). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv.

- MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

- The Royal Society of Chemistry. (2020). Supporting Information.

- The Journal of Organic Chemistry. (1998).

-

Hoffman Fine Chemicals. (n.d.). CAS 3422-02-4 | Benzyl N-phenylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved from [Link]

-

Patsnap. (n.d.). Phenyl chloroformate patented technology retrieval search results. Retrieved from [Link]

-

ResearchGate. (n.d.). Section of 13 C-NMR spectra of phenyl N-phenylcarbamate. Retrieved from [Link]

- Fisher Scientific. (2009). Safety Data Sheet.

-

SpectraBase. (n.d.). benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and Reactivity of Carbamates. Retrieved from [Link]

- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

-

NIST WebBook. (n.d.). Benzylcarbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl chloroformate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzylcarbamate. Retrieved from [Link]

-

Grokipedia. (2026). Benzyl carbamate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.

-

PubChem. (n.d.). Phenylcarbamate. Retrieved from [Link]

- Indian Journal of Chemistry. (2001).

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenyl-n,n-dimethyl carbamate. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. Phenyl carbamate - Safety Data Sheet [chemicalbook.com]

Phenyl N-benzylcarbamate mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Phenyl N-benzylcarbamate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbamate Moiety

The carbamate functional group, an ester of carbamic acid, is a recurring motif in a vast array of biologically active compounds, from pharmaceuticals to pesticides. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, most notably as an inhibitor of various enzymes. This compound, the focus of this guide, serves as a quintessential model for understanding the intricate mechanisms by which this class of compounds exerts its effects on biological systems. This document provides a comprehensive exploration of the molecular interactions, biochemical consequences, and experimental methodologies relevant to elucidating the mechanism of action of this compound and related carbamates.

Part 1: The Predominant Mechanism - Inhibition of Cholinesterases

The most extensively documented biological activity of many carbamates is the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). These serine hydrolases are critical for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

The Carbamylation Reaction: A Pseudoirreversible Covalent Modification

Unlike reversible inhibitors that bind and dissociate from the enzyme, this compound and its congeners typically act as pseudoirreversible inhibitors of cholinesterases. The mechanism involves a two-step process initiated by the nucleophilic attack of the catalytic serine residue within the enzyme's active site on the carbonyl carbon of the carbamate.[1][2] This results in the formation of a transient tetrahedral intermediate, which then collapses, displacing the alcohol or phenol leaving group and forming a stable, carbamylated enzyme conjugate.[2] This covalent modification renders the enzyme inactive. The "pseudo" in pseudoirreversible refers to the fact that the carbamylated enzyme can be very slowly hydrolyzed to regenerate the active enzyme.[1][2]

Differential Inhibition of AChE and BuChE

While the general mechanism of carbamylation is common to both AChE and BuChE, structural differences in their active site gorges can lead to differential inhibition.[3] Some carbamates exhibit selectivity for one enzyme over the other. For instance, phenothiazine carbamates have been shown to act as pseudoirreversible inhibitors of AChE while being reversible inhibitors of BuChE.[1][4] This is attributed to π-π stacking interactions between the phenothiazine moiety and specific aromatic residues (F329 and Y332) in the BuChE active site, which favors a binding mode that does not lead to covalent modification.[1][3] This highlights the importance of the inhibitor's scaffold in determining its mode of action.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of this compound and its analogs against AChE and BuChE is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzyl N-phenylcarbamate | AChE | 535 | [5] |

| Benzyl N-phenylcarbamate | BuChE | 177 | [5] |

| 4-Chlorobenzyl N-phenylcarbamate | AChE | 258 | [5] |

| 4-Chlorobenzyl N-phenylcarbamate | BuChE | 92 | [5] |

| 4-Nitrobenzyl N-phenylcarbamate | AChE | 199 | [5] |

| 4-Nitrobenzyl N-phenylcarbamate | BuChE | 21 | [5] |

Part 2: Broader Mechanistic Horizons - Beyond Cholinesterases

While cholinesterase inhibition is a hallmark of carbamate activity, it is crucial for drug development professionals to recognize that these compounds can engage with other biological targets, leading to a complex pharmacological profile.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a key role in the degradation of endocannabinoids. Certain carbamates have been identified as potent, covalent inhibitors of FAAH.[6] The mechanism mirrors that of cholinesterase inhibition, involving the carbamylation of a catalytic serine residue (Ser241 in human FAAH).[6] This inactivation of FAAH leads to an increase in endogenous cannabinoid levels, producing analgesic and anxiolytic effects. The O-biaryl substituents of these carbamate inhibitors are thought to occupy the cytoplasmic access channel of the FAAH active site.[6]

Other Potential Enzymatic Targets

The reactivity of the carbamate electrophile with nucleophilic serine or cysteine residues suggests a broader range of potential targets.

-

Cysteine Proteases: Benzyl carbamates have been identified as covalent reversible inhibitors of the main protease (Mpro) of coronaviruses, which is a cysteine protease.[7] The mechanism likely involves the formation of a thiohemiketal intermediate.

-

Lipoxygenases (LOX): O-phenyl-N-benzyl carbamate has shown potential inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[8]

-

Biotin Carboxylase: A derivative containing a phenylcarbamoyl moiety has been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria, suggesting a potential antibacterial application.[9]

Part 3: Experimental Workflows for Mechanistic Elucidation

A multi-pronged experimental approach is essential to definitively characterize the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a potential enzyme inhibitor is to perform in vitro kinetic studies.

Protocol: Ellman's Assay for Cholinesterase Inhibition

-

Reagents:

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Purified AChE or BuChE.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Phosphate buffer (pH 8.0).

-

-

Procedure:

-

Pipette buffer, DTNB solution, and enzyme solution into a 96-well plate.

-

Add varying concentrations of this compound to the wells. A solvent control (without inhibitor) is essential.

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for carbamylation to occur.

-

Initiate the reaction by adding the substrate (ATCh or BTCh).

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mass Spectrometry for Covalent Adduct Characterization

To confirm covalent modification, mass spectrometry is the gold standard.

-

Procedure:

-

Incubate the target enzyme with an excess of this compound.

-

Remove the excess inhibitor by dialysis or size-exclusion chromatography.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture using MALDI-TOF or LC-MS/MS.[6]

-

-

Data Analysis:

-

In the mass spectrum, search for a peptide with a mass shift corresponding to the addition of the benzylcarbamoyl group (+ C8H7NO).

-

Use tandem MS (MS/MS) to fragment the modified peptide and pinpoint the exact amino acid residue (e.g., serine) that has been carbamylated.[6]

-

Conclusion and Future Perspectives

This compound exemplifies the classical mechanism of carbamate-mediated enzyme inhibition, primarily through the carbamylation of serine hydrolases like cholinesterases. However, the scientific landscape is evolving, revealing a broader range of potential targets and mechanisms. For drug development professionals, a thorough understanding of these multifaceted interactions is paramount. Future research should focus on comprehensive target deconvolution studies using chemoproteomic platforms to identify the full spectrum of off-target effects. This knowledge will be instrumental in designing next-generation carbamate-based therapeutics with enhanced selectivity and improved safety profiles.

References

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Kuchar, M., & Dolezal, M. (2007). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkat USA. [Link]

-

ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]

-

Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. ResearchGate. [Link]

-

Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. INIS-IAEA. [Link]

-

Li, J., et al. (2021). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Journal of Chemical Research. [Link]

-

PubChem. (n.d.). Phenyl Methylcarbamate. National Institutes of Health. [Link]

-

Jin, Q. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed Central. [Link]

-

Kalluraya, B., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tran, T. H., & Blanchard, J. S. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. PubMed. [Link]

-

de Oliveira, M. S., et al. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed Central. [Link]389278/)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Versatility of Phenyl N-Benzylcarbamate Derivatives

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its unique chemical properties, including its role as a stable amide isostere and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide focuses on a specific, privileged scaffold: the phenyl N-benzylcarbamate core. Derivatives of this structure have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This document provides an in-depth exploration of their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas, including oncology, infectious diseases, and neurology. We will dissect their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds, providing field-proven experimental protocols and data-driven insights to guide future research and development for scientists and drug development professionals.

Introduction: The Carbamate Scaffold in Drug Design

The carbamate group (-NHCO-O-), a hybrid of an amide and an ester, offers a compelling combination of chemical stability and biological reactivity that has made it a frequent feature in approved therapeutics.[1] Unlike esters, carbamates are generally more resistant to hydrolysis by esterases, enhancing their pharmacokinetic profiles.[1] Simultaneously, their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen) allows for potent and specific interactions with protein targets.[1]

The this compound scaffold, specifically, provides a rich framework for medicinal chemistry exploration. The two aromatic rings—the phenyl group attached to the nitrogen and the benzyl group attached to the carbamate oxygen (or vice versa)—offer numerous positions for substitution. This allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics for a diverse range of biological targets. This guide synthesizes the current understanding of this chemical class, highlighting its most promising therapeutic applications.

General Synthesis Strategies

The synthesis of this compound derivatives is typically straightforward, lending itself to the creation of diverse chemical libraries for screening. The most common approaches involve the coupling of anilines with chloroformates or the reaction of benzoic acids with anilines via carbodiimide-mediated coupling.

A representative synthetic pathway involves the reaction of a substituted aniline with a suitable phenyl chloroformate in the presence of a base to neutralize the HCl byproduct. This method is efficient and tolerates a wide variety of functional groups on both aromatic rings.

Caption: General synthesis of O-phenyl-N-aryl carbamates.

Experimental Protocol: Synthesis of O-phenyl-N-(4-chlorophenyl) Carbamate

This protocol describes a standard procedure for synthesizing a representative derivative.

-

Reagent Preparation:

-

Dissolve 4-chloroaniline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (TEA, 1.2 eq) to the solution to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reaction:

-

Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Monitoring and Workup:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Trustworthiness: These washing steps serve to remove unreacted starting materials, the TEA·HCl salt, and any acidic or basic impurities, ensuring a clean crude product.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure O-phenyl-N-(4-chlorophenyl) carbamate.

-

Key Biological Activities

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as enzyme inhibitors that disrupt cancer cell signaling and survival pathways.

Mechanism of Action: Inhibition of USP1/UAF1 Deubiquitinase Complex

One of the most promising anticancer mechanisms for this class is the inhibition of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[2][3] USP1 plays a critical role in the DNA damage response by deubiquitinating key proteins like PCNA and FANCD2.[3] Inhibiting USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which stalls DNA replication forks and induces apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC).[2][3]

Caption: Inhibition of the USP1/UAF1 pathway by carbamate derivatives.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed key structural features that govern the potency of these inhibitors.[2]

-

Pyrimidinamine Core: An N-benzyl-2-phenylpyrimidin-4-amine core was identified as a potent scaffold.

-

Substitution on the Benzyl Ring: Substitution at the 3- and 4-positions of the benzylamine ring is well-tolerated. Pyridine moieties, in particular, can enhance potency. For example, replacing the phenyl ring with a 3-pyridine led to a compound with an IC₅₀ of 1.1 µM.[2]

-

Substitution on the Phenyl Ring: Small alkyl groups (e.g., isopropyl) at the 2-position of the phenyl ring significantly improve potency, with one derivative showing an IC₅₀ of 180 nM.[2]

Quantitative Data: USP1/UAF1 Inhibition and Anticancer Activity

| Compound ID | R Group (Phenyl Ring) | R' Group (Benzyl Ring) | USP1/UAF1 IC₅₀ (µM) | Cell Survival IC₅₀ (µM, NSCLC) | Reference |

| 12 | H | 4-phenyl | 3.7 | Not Reported | [2] |

| 17 | H | 3-pyridyl | 1.1 | Not Reported | [2] |

| 28 | 2-isopropyl | 3-pyridyl | 0.18 | Not Reported | [2] |

| 70 (ML323) | 2-isopropyl | 3-(1H-imidazol-1-yl) | < 0.1 | ~0.3 | [2][3] |

| 4f | Imidazole-based | 4-fluoro | Not Reported | 7.5 (A549) | [4] |

| 4e | Imidazole-based | 4-methoxy | Not Reported | 8.9 (A549) | [4] |

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the existing media with media containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Broader Enzyme Inhibition

Beyond cancer, these derivatives have shown promise as inhibitors of other clinically relevant enzymes.

-

Cholinesterase and Monoamine Oxidase Inhibition: Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE).[6][7] This dual activity is highly relevant for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, where both cholinergic and monoaminergic pathways are dysregulated.[6] For instance, some compounds showed selective MAO-A inhibition with IC₅₀ values as low as 1.38 µM.[6][7]

-

Coronavirus Mpro Inhibition: In the search for antivirals, a legacy collection of cysteine protease inhibitors identified benzyl carbamate derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro).[8][9] One derivative, compound 5b , was the most potent, with an IC₅₀ value of 0.128 µM against SARS-CoV-2 Mpro.[8] These compounds act as covalent reversible inhibitors, forming a bond with the catalytic cysteine residue in the Mpro active site.[8][9]

-

Other Enzymes: Various O-phenyl-N-aryl carbamates have shown inhibitory activity against acetylcholinesterase and 5-lipoxygenase, highlighting their potential in treating inflammation and neurological conditions.

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Best IC₅₀ (µM) | Therapeutic Area | Reference |

| Dihydroisoquinoline Carboxamides | MAO-A | 1.38 | Neurodegeneration | [6][7] |

| Benzyl Carbamates (vinyl ketone) | SARS-CoV-2 Mpro | 0.128 | Antiviral (COVID-19) | [8][9] |

| O-phenyl-N-aryl Carbamates | Acetylcholinesterase | Active (qualitative) | Neurodegeneration | |

| O-phenyl-N-aryl Carbamates | 5-Lipoxygenase | Active (qualitative) | Anti-inflammatory |

Antimicrobial and Antifungal Activity

The this compound scaffold is also a fruitful starting point for developing novel antimicrobial agents.

-

Antiviral (Enterovirus 71): A series of N-phenylbenzamide derivatives were synthesized and tested against Enterovirus 71 (EV71), a major cause of hand-foot-mouth disease.[10] The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ) was particularly active, with IC₅₀ values ranging from 5.7 to 12 µM against various EV71 strains and exhibiting low cytotoxicity.[10]

-

Antifungal: N-aryl carbamate derivatives have demonstrated good in-vitro antifungal activity against a panel of seven plant fungal pathogens, with many compounds showing over 60% inhibition at a concentration of 50 µg/mL.[11] One derivative, 1af , was most potent against F. graminearum with an EC₅₀ of 12.50 µg/mL.[11]

-

Antibacterial: N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have shown activity against bacteria such as Bacillus subtilis.[12] Additionally, salicylanilide derivatives, which share structural similarities, are active against Gram-positive bacteria with MIC values between 2.5–5.0 mg/mL.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, C. albicans) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized inoculum to each well. Trustworthiness: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Consolidated Structure-Activity Relationship (SAR) Insights

Across the various biological activities, several general SAR trends can be identified for the this compound scaffold. These insights are critical for guiding the design of more potent and selective next-generation compounds.

Caption: Summary of key structure-activity relationships.

-

Importance of Electron-Withdrawing Groups: For antischistosomal and anticancer activities, the presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on one of the phenyl rings often enhances potency.[4][14]

-

Positional Isomerism: The position of substituents is critical. For instance, in N-phenylbenzamide antischistosomal agents, para-substitution on one of the phenyl rings appears necessary for potency, while meta-substitution on both rings can completely abolish activity.[14]

-

Role of Heterocycles: Replacing a phenyl ring with a nitrogen-containing heterocycle like pyridine or imidazole is a common and effective strategy to improve potency, solubility, and metabolic stability, as seen in the USP1/UAF1 inhibitors.[2]

-

The Carbamate Linker: The carbamate group itself is a key pharmacophoric feature, likely involved in critical hydrogen bonding with target proteins. Its relative stability contributes to a favorable pharmacokinetic profile.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and "druggable" framework in modern medicinal chemistry. The synthetic accessibility of these derivatives, combined with their demonstrated efficacy across a remarkable range of biological targets, underscores their continued importance. The research highlighted in this guide reveals potent activities in oncology (USP1/UAF1 inhibition), neurology (MAO/BChE inhibition), and infectious diseases (antiviral, antifungal, antibacterial).

Future research should focus on several key areas:

-

Improving Selectivity: As many derivatives show broad activity, future design efforts should focus on enhancing selectivity for specific enzyme isoforms or microbial targets to minimize off-target effects.

-

Pharmacokinetic Optimization: While the carbamate group offers stability, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of lead compounds is necessary to ensure they are viable clinical candidates.

-

Exploring New Targets: Given the scaffold's versatility, high-throughput screening against new and emerging biological targets could uncover entirely new therapeutic applications.

By leveraging the structure-activity relationship knowledge base, employing mechanism-based design, and integrating advanced computational tools, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of innovative medicines.

References

- Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC - NIH.

- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC - PubMed Central.

- Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbam

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.

- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central.

- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC - NIH.

- Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.

- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv

- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed.

- (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. PubMed.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH.

- Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Phenyl N-benzylcarbamate

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Phenyl N-benzylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Elucidation of this compound

This compound is a carbamate derivative featuring both a phenyl and a benzyl group attached to the nitrogen atom. The carbamate functional group is a key structural motif in many biologically active compounds and polymers. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS spectra of this compound.

To provide a practical context, a plausible synthetic route to this compound is outlined below. This synthesis involves the reaction of phenyl isocyanate with benzyl alcohol, a common method for carbamate formation.

Caption: Key NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Carbamate |

| 3100-3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Carbamate |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1530 | N-H bend | Carbamate |

| ~1220 | C-O stretch | Carbamate |

| ~1250 | C-N stretch | Carbamate |

Authoritative Grounding: The characteristic C=O stretching frequency for carbamates is a strong indicator of this functional group. [1]Aromatic compounds show characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching in the 1600-1400 cm⁻¹ range. [2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

Expected Mass Spectrometry Data:

The molecular weight of this compound (C₁₄H₁₃NO₂) is 227.26 g/mol . [3] Expected Fragmentation Pattern:

Under EI conditions, the molecular ion peak ([M]⁺) at m/z = 227 is expected. Key fragmentation pathways for carbamates often involve cleavage of the C-O and C-N bonds.

-

Loss of the benzyl group: A significant fragment would be observed at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), a very stable carbocation.

-

Loss of the phenoxy group: Cleavage of the O-phenyl bond could lead to a fragment corresponding to the benzyl isocyanate cation.

-

McLafferty rearrangement is not possible for this molecule as it lacks a gamma-hydrogen.

Caption: Plausible MS fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the expected spectroscopic data and the underlying principles for their interpretation. By following the outlined experimental protocols and utilizing the provided reference data, researchers can confidently identify and characterize this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link] [1]2. PubChem. (n.d.). Benzyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link] [3]3. Reddit. (2020, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link] [4]4. University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Phenyl N-Benzylcarbamate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of phenyl N-benzylcarbamate, a significant molecule in the landscape of organic synthesis. Delving into its historical context, synthesis, and chemical properties, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Versatile Carbamate

This compound, with the chemical formula C₁₄H₁₃NO₂, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are recognized for their diverse applications, ranging from pharmaceuticals to agrochemicals.[1] The history of carbamates dates back to the 19th century, with significant developments in their application as pesticides and in the creation of polyurethane polymers.[2] this compound, in particular, holds a noteworthy position due to its role as a protected form of aniline and its utility in various synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group, a key feature of this molecule, was famously introduced by Leonidas Zervas and Max Bergmann in 1932 as a protective group in peptide synthesis, a landmark that revolutionized the field.[3][4]

Historical Context and Discovery

While the celebrated discovery of the benzyloxycarbonyl (Cbz) protecting group by Bergmann and Zervas in 1932 for peptide synthesis is a cornerstone of organic chemistry, the specific first synthesis of this compound is less definitively documented in readily available historical records.[2] However, its conceptual foundation lies in the broader, systematic exploration of carbamate chemistry that gained momentum in the late 19th and early 20th centuries.

The synthesis of carbamates, in general, has been an area of active investigation for over a century. Early methods often involved the reaction of isocyanates with alcohols or phenols. The reaction of benzyl chloroformate with aniline represents a more direct and modern approach to synthesizing this compound and has been a subject of study to optimize reaction conditions and yields.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3422-02-4 | [5][6] |

| Molecular Formula | C₁₄H₁₃NO₂ | [5] |

| Molecular Weight | 227.26 g/mol | [5] |

| Appearance | Yellow to pale yellow solid | [6] |

| Boiling Point | 325.2°C at 760 mmHg | [6] |

| Density | 1.198 g/cm³ | [6] |

| Refractive Index | 1.621 | [6] |

Spectroscopic Data:

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For a related compound, Phenyl Benzyl(ethyl)carbamate, the benzyl protons appear as a singlet around 4.5 ppm, while the aromatic protons are observed as multiplets in the 7.0-7.4 ppm region.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing around 154-155 ppm. The benzylic carbon is observed around 50 ppm, with the aromatic carbons resonating in the 120-140 ppm range.[5][7]

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key absorptions include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching bands.[8]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For this compound, the molecular ion peak (M+) is expected at m/z 227.[5][9]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, with the most common being the reaction of benzyl chloroformate with aniline.

Primary Synthesis Route: Reaction of Benzyl Chloroformate with Aniline

This method is a direct and widely used approach for the formation of the carbamate linkage.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Reagent Addition: Cool the reaction mixture in an ice bath (0°C). Slowly add a solution of benzyl chloroformate in the same solvent to the stirred aniline solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Causality in Experimental Choices:

-

The use of an inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.

-

The addition of a base is crucial to neutralize the HCl generated, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.

-

Slow addition of benzyl chloroformate at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Self-Validating System:

The purity of the synthesized this compound can be validated through melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with established literature values.

Diagram of the Primary Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a stable, crystalline solid that can be used as a source of the benzyloxycarbonyl (Cbz) protecting group for amines. This is particularly useful in situations where the direct use of the lachrymatory and less stable benzyl chloroformate is undesirable.

Logical Relationship of Applications:

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

Phenyl N-benzylcarbamate: A Framework for Determining and Understanding its Solubility in Common Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Phenyl N-benzylcarbamate, a molecule incorporating both aromatic and carbamate functionalities, presents a nuanced solubility profile that demands a systematic approach for characterization. This technical guide moves beyond a simple recitation of data to establish a comprehensive framework for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of its solubility based on molecular structure, provide a rigorous, field-validated experimental protocol for accurate measurement, and offer insights into interpreting the resulting data. This document is designed to serve as a practical and authoritative resource for pre-formulation and process chemistry teams.

Theoretical Foundation: Predicting Solubility Behavior

Understanding the solubility of this compound begins with a thorough analysis of its physicochemical properties. The interplay between its polar and non-polar regions dictates its interaction with various solvents.

Physicochemical Profile

The fundamental properties of this compound provide the basis for all solubility predictions. These values, sourced from authoritative chemical databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 227.26 g/mol | PubChem[1] |

| IUPAC Name | benzyl N-phenylcarbamate | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (from the two oxygen atoms) | PubChem[1] |

The XLogP3-AA value of 3.0 indicates a significant degree of lipophilicity, suggesting that the compound will favor non-aqueous environments. However, the presence of hydrogen bond donors and acceptors points to the potential for specific interactions with polar solvents.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[2][3][4] this compound is an amphiphilic molecule, containing both non-polar and polar regions.

-

Non-Polar Character: The two phenyl rings (the benzyl and phenyl groups) are large, non-polar, and hydrophobic. These regions will interact favorably with non-polar solvents through van der Waals forces.

-

Polar Character: The central carbamate linkage (-O-C(=O)-NH-) is polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen are hydrogen bond acceptors.[5][6] This polarity is crucial for its solubility in polar solvents.

This dual nature suggests that this compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Instead, optimal solubility is anticipated in solvents of intermediate polarity that can effectively solvate both the aromatic rings and the carbamate group.

The Critical Role of Hydrogen Bonding

The carbamate group's ability to participate in hydrogen bonding is a primary driver of its solubility in polar solvents.[7][8]

-

Polar Protic Solvents (e.g., ethanol, methanol) contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4] They can form strong hydrogen bonds with the carbamate's N-H donor and C=O acceptor sites.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO) lack O-H or N-H bonds but have atoms that can accept hydrogen bonds.[9] These solvents can interact strongly with the carbamate's N-H donor site.

The strength of these interactions directly competes with the solute-solute interactions in the crystal lattice. For dissolution to occur, the energy gained from solvent-solute interactions must overcome the energy holding the crystal together.

Effect of Temperature

For the vast majority of organic solids, solubility increases with increasing temperature.[10] This is because the dissolution process is typically endothermic (ΔH > 0), meaning it requires an input of energy to break the solute's crystal lattice. According to the van 't Hoff equation, increasing the temperature of an endothermic process favors the formation of products, resulting in a higher concentration of the dissolved solute at equilibrium.[11] This principle is the foundation of recrystallization techniques used for purification.

A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[12][13] The following protocol is a synthesis of best practices and is designed to be a self-validating system.[14]

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method establishes an equilibrium between the undissolved solid solute and a saturated solution, providing the true thermodynamic solubility value.

2.1.1 Phase 1: Preparation

-

Solvent Selection: Choose a range of common organic solvents representing different polarity classes (e.g., Toluene [non-polar], Dichloromethane [non-polar], Diethyl Ether [non-polar], Acetone [polar aprotic], Ethyl Acetate [polar aprotic], Acetonitrile [polar aprotic], Isopropanol [polar protic], Ethanol [polar protic]).

-

Vessel Preparation: Use clear glass vials (e.g., 4 mL or 8 mL) with screw caps and chemically inert septa. Ensure vials are scrupulously clean and dry. Label each vial clearly with the compound name, solvent, and temperature.

-

Addition of Solute: Accurately weigh an excess amount of solid this compound and add it to each vial.

-

Causality: An excess of solid is critical to ensure that the solution becomes saturated and that a solid phase remains at equilibrium.[13] This confirms that the measured concentration represents the solubility limit. A good starting point is to add enough solid so that it is clearly visible after the equilibration period.

-

2.1.2 Phase 2: Equilibration

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.

-

Incubation and Agitation: Secure the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period, typically 24 to 48 hours.[15][16]

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process.[15] An extended incubation period is necessary to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17] For some poorly soluble compounds, this may take up to 72 hours.[16]

-

2.1.3 Phase 3: Phase Separation

-

Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.[18]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, filtered saturated solution into a clean analysis vial.

-

Causality: This step is the most critical for accuracy. Filtration is mandatory to separate the saturated liquid phase from the undissolved solid particles.[15] Failure to do so will lead to an overestimation of solubility. The filter pore size must be small enough to remove fine particulates.

-

2.1.4 Phase 4: Analysis

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.

-

Quantification: Analyze the filtered saturated solution and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: HPLC provides the necessary specificity and sensitivity to accurately quantify the concentration of the dissolved compound.[12] A calibration curve generated from the standards is used to determine the concentration in the unknown sample, which corresponds to its equilibrium solubility.

-

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) from the concentration determined via the calibration curve.

Data Presentation and Interpretation

The results from the experimental protocol should be meticulously documented to allow for clear comparison and interpretation.

Quantitative Data Summary

The following table provides a template for presenting the experimentally determined solubility data for this compound at a standard temperature.

| Solvent | Solvent Class | Dielectric Constant (Approx.) | Solubility at 25°C (mg/mL) | Observations |

| Hexane | Non-Polar | 1.9 | [Experimental Value] | e.g., Very Poorly Soluble |

| Toluene | Non-Polar | 2.4 | [Experimental Value] | e.g., Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Value] | e.g., Soluble |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | e.g., Freely Soluble |

| Acetone | Polar Aprotic | 21 | [Experimental Value] | e.g., Freely Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | e.g., Soluble |

| Isopropanol | Polar Protic | 18 | [Experimental Value] | e.g., Soluble |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] | e.g., Soluble |

Interpreting the Results

-

Correlation with Polarity: The highest solubility values are expected in solvents like ethyl acetate, acetone, and dichloromethane. These solvents have an intermediate polarity and are effective hydrogen bond acceptors, allowing them to interact favorably with both the non-polar phenyl rings and the polar carbamate group.

-

Protic vs. Aprotic: A comparison between solvents of similar dielectric constants but different classes (e.g., isopropanol vs. acetone) can reveal the specific importance of the solvent's hydrogen bond donating ability.

-

Low-Polarity Solvents: Solvents like hexane and toluene are expected to yield lower solubility values. While they can solvate the aromatic rings, they cannot effectively interact with the polar carbamate moiety, making it difficult to overcome the crystal lattice energy.

-

Predictive Power: Once characterized, this solubility profile is invaluable for selecting appropriate solvents for reaction chemistry, purification (crystallization), and formulation development.

Conclusion

The solubility of this compound is a complex function of its molecular structure, driven by a balance between its significant non-polar surface area and its polar, hydrogen-bonding carbamate core. This guide provides the theoretical and practical framework necessary for its accurate characterization. By combining a predictive understanding based on physicochemical properties with rigorous experimental determination using the shake-flask method, researchers can generate the reliable, high-quality data essential for advancing drug development programs.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

De Fina, K. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved from [Link]

-

Kayan, B., & Gözmen, B. (2012). Solubility and Decomposition of Organic Compounds in Subcritical Water. IntechOpen. Retrieved from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Huc, I., & Gellman, S. H. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. The Journal of Organic Chemistry. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Falla, C. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of the Cumberlands. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Black, S. (2018). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Things. (n.d.). Carbofuran. Retrieved from [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ACS Publications. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 3422-02-4 | Benzyl N-phenylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenyl N-methylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60681147, phenyl N-benzyl-N-propan-2-ylcarbamate. Retrieved from [Link]

-

Wikipedia. (2024). Urea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69322, Phenyl carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of benzyl isopropoxymethyl carbamate. Retrieved from [Link]

-

ResearchGate. (2012). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

-

Wikipedia. (2024). Benzyl carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16034, Phenyl Methylcarbamate. Retrieved from [Link]

-

Grokipedia. (2026). Benzyl carbamate. Retrieved from [Link]

-

DigitalCommons@USU. (1984). Ab Initio Investigation of Hydrogen Bonding by Carbamates. Retrieved from [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- Google Patents. (2007). WO2007014973A2 - Method of obtaining phenyl carbamates.

- Google Patents. (2008). EP1939172A2 - Method of obtaining phenyl carbamates.

Sources

- 1. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Ab Initio Investigation of Hydrogen Bonding by Carbamates. Complexes " by M. Remko and Steve Scheiner [digitalcommons.usu.edu]